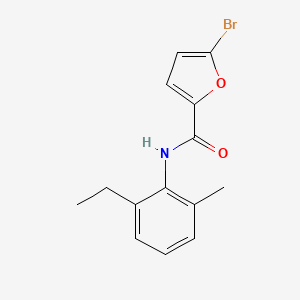![molecular formula C15H13ClO3S B5755140 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and is primarily used as a research tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is primarily attributed to its ability to inhibit MAO-B activity. By inhibiting the breakdown of neurotransmitters, 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone increases the levels of dopamine and serotonin in the brain, which are known to play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone exhibits potent antidepressant and anxiolytic effects in animal models. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in lab experiments is its specificity towards MAO-B inhibition. This allows researchers to selectively manipulate the levels of dopamine and serotonin in the brain without affecting other neurotransmitter systems. However, one limitation of using 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to protect against the loss of dopamine neurons in animal models of Parkinson's disease, making it a promising candidate for further study. Other potential future directions include investigating the effects of 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone on other neurotransmitter systems and exploring its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves the reaction of 2-chloroacetophenone and 4-methylphenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and chronic pain. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDDUMKGQWCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)